molecular formula C12H15BrO4 B1434617 Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate CAS No. 910032-57-4

Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate

Cat. No. B1434617
M. Wt: 303.15 g/mol
InChI Key: BBYFJEVJPKOJGG-UHFFFAOYSA-N
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Description

“Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate” is a chemical compound with the CAS Number: 910032-57-4 . It has a molecular weight of 303.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BrO4/c1-15-12(14)9-17-11-5-3-10(4-6-11)16-8-2-7-13/h3-6H,2,7-9H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate” has a molecular weight of 303.15 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Crystallographic Studies

The compound Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate has been involved in crystallographic studies. For instance, Lee, Ryu, and Lee (2017) investigated the crystal structure of a compound produced from the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, showcasing the structural versatility of such compounds (S. Lee, J. Ryu, & Junseong Lee, 2017).

Enzymatic Ether Cleavage

The enzymatic cleavage of ethers similar to Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate has been a subject of research. Speranza et al. (2002) studied the biodegradation of 2-phenoxyethanol, which is structurally related, by a Gram-positive bacterium, revealing insights into the biochemical pathways involved (G. Speranza et al., 2002).

Antimicrobial Properties

Fuloria, Fuloria, and Gupta (2014) explored the antimicrobial properties of compounds derived from esterification processes similar to those involving Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate. Their research contributes to understanding the antimicrobial potential of such compounds (N. Fuloria, S. Fuloria, & R. Gupta, 2014).

Applications in Obesity and Diabetes Treatment

Howe, Rao, Holloway, and Stribling (1992) identified a compound structurally related to Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate as a beta 3-adrenergic agonist potentially useful in treating obesity and diabetes. This highlights the therapeutic applications of such compounds (R. Howe et al., 1992).

Synthesis and Characterization Studies

The synthesis and characterization of compounds structurally similar to Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate have been extensively studied. For example, Desai, Dave, Shah, and Vyas (2001) synthesized a variety of methyl acetates with phenoxy components, contributing to the understanding of the chemical properties and potential applications of such compounds (N. Desai et al., 2001).

Safety And Hazards

The safety information for “Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate” is provided in the Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

methyl 2-[4-(3-bromopropoxy)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO4/c1-15-12(14)9-17-11-5-3-10(4-6-11)16-8-2-7-13/h3-6H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYFJEVJPKOJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-(3-bromopropoxy)phenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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